Product packaging for 6-Piperidin-4-ylhexan-1-ol(Cat. No.:)

6-Piperidin-4-ylhexan-1-ol

Cat. No.: B8771115
M. Wt: 185.31 g/mol
InChI Key: HWFLCXVOXVDTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperidin-4-ylhexan-1-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a crucial scaffold found in numerous biologically active molecules and approved pharmaceuticals . Piperidine derivatives are extensively utilized in the synthesis of compounds for various therapeutic areas, including central nervous system (CNS) disorders . The structure of this compound, which combines a heterocyclic amine with a flexible aliphatic alcohol chain, makes it a valuable building block, or synthon, for constructing more complex molecules. Researchers may employ this compound in the development of potential treatments for conditions such as Alzheimer's disease, given that piperidine-based structures are being actively investigated as multitarget-directed ligands combining histamine H3 receptor antagonism with cholinesterase inhibition . Furthermore, similar piperidine compounds have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, suggesting potential research applications in these areas as well . As a versatile intermediate, it can be used in various chemical transformations, including nucleophilic substitutions and amide bond formations, to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B8771115 6-Piperidin-4-ylhexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

6-piperidin-4-ylhexan-1-ol

InChI

InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2

InChI Key

HWFLCXVOXVDTRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCCCO

Origin of Product

United States

Synthetic Methodologies for 6 Piperidin 4 Ylhexan 1 Ol

Retrosynthetic Analysis of 6-Piperidin-4-ylhexan-1-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bond of the piperidine (B6355638) ring and the C-C bond of the hexanol chain.

A primary retrosynthetic disconnection breaks the bond between the piperidine ring and the hexanol chain. This suggests two main synthetic routes:

Alkylation of a pre-formed piperidine ring: This involves attaching the hexanol chain to a piperidine derivative.

Cyclization to form the piperidine ring: This involves constructing the piperidine ring with the hexanol side chain already attached to a precursor molecule.

Further disconnection of the hexanol chain can lead to smaller fragments that can be assembled through various C-C bond-forming reactions. chemistry.coach For instance, the hexanol chain can be built up from smaller precursors using methods like Grignard reactions or Wittig reactions. youtube.com

Classical Synthetic Approaches to this compound

Classical synthetic methods for preparing this compound often involve multi-step sequences that rely on well-established chemical transformations.

Preparation via Alkylation Reactions

Alkylation of a piperidine derivative is a common strategy. researchgate.net This typically involves the reaction of a 4-substituted piperidine with a suitable 6-carbon electrophile. For example, 4-lithiated N-protected piperidine can be reacted with a 6-halo-1-hexanol derivative. The protecting group on the piperidine nitrogen is crucial to prevent N-alkylation and can be removed in a subsequent step. rsc.org

Alternatively, the nitrogen of piperidine can be alkylated with a reagent containing the hexanol moiety. For instance, reacting piperidine with a 6-bromohexanol derivative in the presence of a base like potassium carbonate can yield N-(6-hydroxyhexyl)piperidine. researchgate.net However, for the synthesis of this compound, the hexanol chain needs to be attached at the 4-position of the piperidine ring. This can be achieved by using a 4-substituted piperidine as the starting material.

A plausible route involves the alkylation of a 4-piperidone (B1582916) derivative, followed by reduction of the ketone and any protecting groups. rsc.org

Synthetic Routes Involving Reduction Strategies

Reduction reactions are pivotal in several synthetic pathways to this compound. A key strategy involves the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. For example, a 4-(6-hydroxyhexyl)pyridine can be reduced to the target piperidine using catalysts like platinum oxide or rhodium on alumina (B75360) under hydrogen pressure. This method is effective for creating the saturated heterocyclic ring. pnas.orgnih.gov

Another reductive approach starts with a piperidin-4-one derivative. The ketone can be converted to the desired hexanol chain through a Wittig reaction with a five-carbon phosphorus ylide, followed by reduction of the resulting alkene and subsequent reduction of the ketone to an alcohol. Alternatively, a Grignard reaction with a suitable organometallic reagent can introduce the hexyl chain, followed by reduction of the ketone.

Reductive amination of a suitable keto-aldehyde or keto-ester with ammonia (B1221849) or a primary amine can also be employed to construct the piperidine ring. researchgate.net For example, a precursor like 8-oxo-7-aza-tridecan-1-al could theoretically be cyclized and reduced to form the desired product.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient approach to complex molecules. mdpi.comfrontiersin.org While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct key intermediates. nih.govrsc.org

For instance, a Mannich-type reaction could be envisioned to form a substituted piperidin-4-one, which can then be further elaborated to the target molecule. chemrevlett.com The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. chemrevlett.com An appropriately substituted aldehyde, ketone, and amine could potentially be used to construct the core piperidine structure with functionalities that can be converted to the hexanol side chain.

Modern and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, often employing catalysis.

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste. The catalytic hydrogenation of a pyridine precursor, as mentioned earlier, is a prime example of a modern and sustainable approach. pnas.orgnih.gov The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) allows for easy separation and recycling of the catalyst.

Recent advancements in catalysis could enable more direct routes. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form the C-C bond between the piperidine ring and the hexanol chain. A pre-functionalized piperidine derivative (e.g., a 4-halopiperidine) could be coupled with a suitable organometallic reagent derived from a 6-carbon alcohol derivative.

Furthermore, chemoenzymatic strategies could be explored. Enzymes can offer high stereo- and regioselectivity under mild reaction conditions. A lipase (B570770) could be used for the resolution of a racemic intermediate, or a reductase could be employed for the stereoselective reduction of a ketone precursor.

Below is a table summarizing some of the synthetic strategies discussed:

Synthetic Strategy Key Reaction Type Starting Material Examples Key Intermediates Reference
AlkylationNucleophilic Substitution4-Lithiopiperidine derivative, 6-Bromohexan-1-olN-protected 4-(6-hydroxyhexyl)piperidine researchgate.net, rsc.org
Reduction of PyridineCatalytic Hydrogenation4-(6-Hydroxyhexyl)pyridine4-(6-Hydroxyhexyl)pyridine pnas.org, nih.gov
Reduction of PiperidinoneWittig Reaction, ReductionPiperidin-4-one4-(Hex-5-en-1-yl)piperidin-4-one researchgate.net
Multicomponent ReactionMannich ReactionSubstituted Aldehyde, Ketone, AmineSubstituted Piperidin-4-one chemrevlett.com

Biocatalytic Approaches for Piperidine Alcohols

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. srce.hr Enzymes and whole-cell systems can perform reactions under mild conditions with remarkable chemo-, regio-, and stereoselectivity. srce.hr

Key biocatalytic strategies applicable to the synthesis of chiral piperidine alcohols include:

Enzymatic Kinetic Resolution and Desymmetrization : Lipases are frequently used for the asymmetric synthesis of chiral building blocks. rsc.org For instance, Candida antarctica lipase B (CALB) has been effectively used for the enantiotoposelective acetylation of meso-piperidine diols, yielding chiral monoacetates with high enantiomeric excess (ee). rsc.org This approach could be adapted to resolve a racemic mixture of a precursor to this compound or to desymmetrize a meso-diol intermediate.

Multicomponent Reactions (MCRs) : A novel approach involves the use of immobilized enzymes to catalyze MCRs for piperidine synthesis. In one study, CALB immobilized on magnetic halloysite (B83129) nanotubes was used for a three-component reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce functionalized piperidines in high yields. rsc.org This method demonstrates the potential for enzymatic catalysis in complex, one-pot syntheses. rsc.org

Whole-Cell Bioreduction : Whole-cell biocatalysts, such as those from plant tissues like carrot (Daucus carota), are effective for the stereoselective reduction of ketones to chiral secondary alcohols. srce.hrnih.gov These systems have the advantage of containing the necessary enzymes and cofactors (like NADH or NADPH) within their natural microenvironment, eliminating the need for expensive external cofactor addition. nih.gov This method could be applied to the asymmetric reduction of a ketone precursor, such as 6-(piperidin-4-yl)-6-oxohexan-1-ol, to generate the desired chiral alcohol center in this compound with high enantioselectivity. srce.hrnih.gov

Table 1: Overview of Biocatalytic Methods for Piperidine Alcohol Synthesis

Method Biocatalyst Example Transformation Key Advantages
Desymmetrization Candida antarctica Lipase B (CALB) Acetylation of meso-diols High enantioselectivity (e.g., 95% ee) rsc.org
Multicomponent Reaction Immobilized CALB One-pot synthesis of piperidines High yields, catalyst reusability rsc.org
Whole-Cell Reduction Daucus carota (Carrot) Roots Ketone to chiral alcohol High enantioselectivity, no need for external cofactors srce.hrnih.gov

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, presents significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and better scalability. organic-chemistry.org These benefits are particularly relevant for the synthesis of pharmaceutical intermediates.

Several flow chemistry methodologies have been developed for the synthesis of piperidine derivatives:

Diastereoselective Continuous Flow Protocol : A rapid synthesis of α-chiral piperidines has been achieved using a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. organic-chemistry.orgacs.org This method produces functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes, showcasing a significant improvement over batch processes. organic-chemistry.orgacs.org

Flow Electrosynthesis : Electrochemical methods in continuous flow reactors offer a modern approach to C-H functionalization. Anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell can be performed on a large scale to generate a key precursor for introducing substituents at the 2-position of the piperidine ring. nih.govsoton.ac.uk Another approach uses electroreductive cyclization of an imine with a dihaloalkane in a flow microreactor to efficiently produce piperidine derivatives. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

Parameter Batch Process Continuous Flow Process
Reaction Time Hours to days Minutes acs.org
Scalability Often challenging Smooth scale-up demonstrated organic-chemistry.org
Safety Handling of large quantities of reactive intermediates Small reactor volumes, better heat and mass transfer organic-chemistry.org
Yield & Selectivity Variable Often improved due to precise control of parameters organic-chemistry.orgacs.org

Stereoselective Synthesis of Enantiomeric/Diastereomeric Forms of this compound

The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, methods for the stereoselective synthesis of the enantiomeric or diastereomeric forms of this compound are crucial. The key challenge lies in controlling the stereocenter at the C4 position of the piperidine ring.

Notable strategies for stereoselective piperidine synthesis include:

Gold-Catalyzed Cyclization : A modular and highly diastereoselective synthesis of piperidin-4-ols can be achieved through a one-pot sequence involving a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method leads to cyclic imidates that, after reduction and a spontaneous Ferrier rearrangement, yield the desired piperidin-4-ols with excellent diastereoselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis : Stereoselectivity can be induced by using a chiral auxiliary. For example, N-galactosylation of 2-pyridone allows for a highly regioselective and stereoselective nucleophilic addition of organometallic reagents at the 4-position, leading to 4-substituted piperidin-2-ones that can be further elaborated. znaturforsch.com

Asymmetric Catalysis : Rhodium-catalyzed asymmetric reactions provide a powerful tool for creating enantioenriched piperidines. acs.org One such method involves the asymmetric reductive Heck reaction of aryl boronic acids with a protected dihydropyridine (B1217469) to generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Ring Transformation : The stereoselective synthesis of cis-3,4-disubstituted piperidines has been accomplished through the ring transformation of 2-(2-mesyloxyethyl)azetidines. acs.org Reaction with various nucleophiles leads to a ring expansion that proceeds via an SN2-type mechanism to afford the piperidine products. acs.org

Table 3: Selected Stereoselective Synthesis Methods for Substituted Piperidines

Method Key Reagents/Catalyst Stereocontrol Element Outcome
Gold-Catalyzed Cyclization Gold catalyst, Catecholborane Substrate control in cyclization High diastereoselectivity for piperidin-4-ols nih.gov
Chiral Auxiliary N-galactosyl-pyridin-2-one Carbohydrate auxiliary High regio- and stereoselectivity znaturforsch.com
Asymmetric Catalysis Rhodium catalyst, Chiral ligand Chiral catalyst High enantioselectivity (e.g., 96% ee) acs.org
Ring Transformation 2-(2-mesyloxyethyl)azetidines Substrate control in SN2 reaction Stereoselective formation of cis-3,4-disubstituted piperidines acs.org

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for investigating reaction mechanisms, studying metabolic pathways, and for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of an isotopically labeled version of this compound would involve incorporating a stable or radioactive isotope such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F).

Methods for isotopic labeling of piperidine derivatives include:

Deuterium Labeling : Deuterium can be introduced for mechanistic studies or to create standards for mass spectrometry. A synthesis of N-monodeuteriomethyl-2-substituted piperidines has been reported where the labeled methyl group is installed using the Eschweiler-Clarke reaction with formic acid-d₂. nih.govsoton.ac.uk Deuterated reagents, such as d5-phenyl boronic acid, have also been used to probe reaction mechanisms in piperidine synthesis. acs.org

Carbon Labeling : Carbon isotopes like ¹³C (for NMR studies) or ¹⁴C (for radiolabeling) can be incorporated by using a labeled starting material in the synthetic sequence. For example, a synthesis of ¹⁴C-labeled piperidines has been developed for use in producing CCR5 receptor antagonists. researchgate.net

Fluorine-18 Labeling for PET : For PET imaging applications, the short-lived positron-emitter ¹⁸F is often incorporated. The synthesis of [¹⁸F]-labeled spirocyclic piperidine derivatives has been achieved by the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov This labeling allows for the in vivo visualization of target receptors in the brain. nih.gov

Table 4: Methods for Isotopic Labeling of Piperidine Derivatives

Isotope Introduction Method Starting Material Example Application
Deuterium (D) Reductive amination Formic acid-d₂ nih.govsoton.ac.uk Mechanistic studies, NMR, Mass spectrometry
Carbon-14 (¹⁴C) Use of labeled building block [¹⁴C] starting material researchgate.net Metabolic studies, Autoradiography
Fluorine-18 (¹⁸F) Nucleophilic substitution [¹⁸F]Fluoride ion nih.gov Positron Emission Tomography (PET) imaging

Chemical Reactivity and Mechanistic Investigations of 6 Piperidin 4 Ylhexan 1 Ol

Reactivity Profile of the Piperidine (B6355638) Nitrogen in 6-Piperidin-4-ylhexan-1-ol

The nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center, rendering it susceptible to a variety of reactions common to secondary amines.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting this compound with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can be tailored to achieve mono-alkylation. For instance, the use of propylene (B89431) carbonate has been explored as a green N-alkylating agent for various N-heterocycles. mdpi.com Another method involves the use of a deuterated-lower-alkylating agent under neutral or basic conditions, which can be useful for introducing isotopically labeled alkyl groups. google.com The regioselectivity of alkylation on piperidine rings can be influenced by the choice of base and cation. odu.edu

N-Acylation: This reaction involves the introduction of an acyl group to the piperidine nitrogen, typically by reaction with an acyl chloride or anhydride (B1165640), to form an amide. This transformation is significant in the synthesis of various compounds, including those with pharmaceutical applications. For example, the acylation of the piperidine nitrogen is a key step in the synthesis of fentanyl analogs, where a different acylating agent is used in the final step to produce derivatives like furanylfentanyl. ljmu.ac.uk The reaction of N-acyl-piperidines with various oxidizing agents can lead to the formation of piperidin-2-ones. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Derivatives

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, base (e.g., K2CO3) N-Alkyl piperidine
N-Alkylation Propylene carbonate, heat N-(2-hydroxypropyl)piperidine
N-Acylation Acyl chloride, base N-Acyl piperidine (Amide)
N-Acylation Acetic anhydride N-Acetyl piperidine

Quaternization and N-Oxidation Pathways

Quaternization: As a secondary amine, the piperidine nitrogen in this compound can undergo quaternization, which is the process of alkylating the nitrogen to form a quaternary ammonium (B1175870) salt. This reaction is typically achieved by treating the piperidine derivative with an excess of an alkylating agent, such as iodomethane. nih.govkoreascience.kr Quaternization has been employed as a strategy in the development of new antibacterial agents. nih.gov Diquaternarized piperidine derivatives have also been evaluated for their hypotensive properties. researchgate.net

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. N-oxides are known metabolites of many tertiary amines and can sometimes act as prodrugs, being converted back to the parent amine in vivo. google.comgoogle.com The oxidation of the piperidine nitrogen can lead to various products depending on the reaction conditions and the structure of the starting material. For instance, some piperidine N-oxides can undergo rearrangement to form hexahydro-1,2-oxazepines. acs.org

Table 2: Quaternization and N-Oxidation of Piperidine Derivatives

Reaction Reagents Product
Quaternization Iodomethane N,N-Dimethyl piperidinium (B107235) iodide
N-Oxidation Oxidizing agent (e.g., m-CPBA) Piperidine N-oxide

Transformations of the Heterocyclic Ring System

While the piperidine ring is generally stable, it can undergo transformations under specific conditions.

Ring-Opening Reactions: Ring-opening of piperidine derivatives can be achieved through various methods. One approach involves a photooxidation reaction, which can selectively convert N-substituted piperidines into acyclic aminoaldehydes. researchgate.net Another strategy utilizes a ring-opening and ring-closing sequence to synthesize N-(hetero)arylpiperidines from pyridine (B92270) derivatives. chemistryviews.org

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for creating substituted derivatives. The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. d-nb.infonih.gov For example, rhodium-catalyzed C-H insertions have been used to synthesize positional analogues of methylphenidate. d-nb.infonih.gov

Reactivity of the Primary Alcohol Functionality in this compound

The primary alcohol group at the end of the hexyl chain offers another site for chemical modification, exhibiting typical reactions of primary alcohols.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. tandfonline.comscispace.com A common and selective method for oxidizing primary alcohols to aldehydes is the use of 2,2,6,6-tetramethyl-1-piperidine oxoammonium ion (TEMPO) based systems. tandfonline.comscispace.comcapes.gov.br For instance, a catalyst system of CuBr2/TEMPO/piperidine has been shown to be effective for the oxidation of primary benzylic alcohols to aldehydes. researchgate.net Further oxidation to a carboxylic acid can also be achieved. tandfonline.com

Table 3: Oxidation of Primary Alcohols

Oxidizing System Product
TEMPO/NaOCl Aldehyde or Carboxylic Acid
CuBr2/TEMPO/piperidine Aldehyde (for benzylic alcohols)
Oxone/CaCl2/TEMPO Aldehyde

Esterification and Etherification Chemistry

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. medcraveonline.com For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used as an efficient reagent for the esterification of carboxylic acids with alcohols. researchgate.net

Etherification: The formation of an ether from the primary alcohol group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Nucleophilic Substitution Reactions (e.g., Halogenation)

The primary alcohol of this compound is susceptible to nucleophilic substitution reactions, a cornerstone of organic synthesis for introducing a variety of functional groups. Halogenation, the replacement of the hydroxyl group with a halogen, serves as a common example.

The reaction is typically initiated by protonating the hydroxyl group to form a better leaving group, water. Subsequently, a halide ion can attack the electrophilic carbon in either a first-order (SN1) or second-order (SN2) nucleophilic substitution mechanism. ksu.edu.sabits-pilani.ac.in The specific pathway is influenced by the reaction conditions, including the choice of solvent and the nature of the halogenating agent. ksu.edu.sa For primary alcohols like this compound, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile. bits-pilani.ac.in

Table 1: Common Halogenating Agents and Their Characteristics

Halogenating AgentFormulaTypical ConditionsMechanism
Thionyl chlorideSOCl₂Often with a base like pyridineSNi (internal nucleophilic substitution) or SN2
Phosphorus tribromidePBr₃Aprotic solventSN2
Hydrochloric acidHClWith a catalyst like ZnCl₂SN1 or SN2
Hydrobromic acidHBrOften with H₂SO₄SN1 or SN2

Reactions Involving the Hexyl Alkane Chain of this compound

The hexyl alkane chain provides a scaffold that can be modified through various chemical transformations, leading to a diverse range of derivatives.

Functionalization of the Alkyl Chain

Beyond the terminal alcohol, the C-H bonds of the hexyl chain are generally unreactive. However, modern synthetic methods, such as radical-mediated reactions, can enable their functionalization. nih.gov For instance, radical cyclization of haloalkynes can lead to the formation of N-containing heterocycles. mdpi.com While not directly applicable to the saturated hexyl chain, this highlights the potential for advanced strategies to modify the alkane backbone.

More commonly, functionalization of the chain occurs after converting the terminal alcohol to a more reactive group, as discussed in the nucleophilic substitution section. The resulting alkyl halide can then undergo a variety of reactions, such as further substitution with other nucleophiles or elimination reactions to form an alkene.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen and a hydroxyl group (or a derivative thereof) at opposite ends of a flexible six-carbon chain creates the potential for intramolecular cyclization. These reactions can lead to the formation of new heterocyclic ring systems.

For instance, if the terminal alcohol is converted to a good leaving group (e.g., a tosylate or a halide), the piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon at the end of the chain. This would result in the formation of a spirocyclic quaternary ammonium salt. The feasibility of such a reaction would depend on the conformational flexibility of the hexyl chain, allowing the reactive centers to come into proximity. Studies on related systems, such as the cyclization of N-tethered alkyne-benzyl alkanols, demonstrate the utility of intramolecular reactions in constructing complex heterocyclic structures. researchgate.net

Intermolecular and Intramolecular Interactions Influencing this compound Reactivity

The reactivity of this compound is influenced by both intermolecular and intramolecular forces.

Intramolecularly , the possibility of hydrogen bonding between the piperidine nitrogen and the terminal hydroxyl group could influence the conformation of the hexyl chain. This interaction might pre-organize the molecule for certain reactions or, conversely, hinder others by reducing the availability of the lone pair on the nitrogen or the reactivity of the hydroxyl group.

Intermolecularly , hydrogen bonding between the hydroxyl groups of different molecules can lead to the formation of dimers or larger aggregates. The piperidine nitrogen can also participate in hydrogen bonding with protic solvents or other molecules containing acidic protons. These interactions can affect the solubility of the compound and the kinetics of its reactions. For example, polar protic solvents can slow down SN2 reactions by solvating the nucleophile. ksu.edu.sa

Elucidation of Reaction Pathways and Kinetic Studies for this compound Transformations

For any given reaction, the rate can be determined by monitoring the change in concentration of reactants or products over time. The rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, can provide insights into the reaction mechanism. youtube.com

For example, in a hypothetical halogenation reaction, if the rate is found to be dependent on the concentration of both this compound and the halogenating agent, it would suggest a bimolecular (SN2) mechanism. bits-pilani.ac.in Conversely, if the rate is only dependent on the concentration of the substrate, a unimolecular (SN1) pathway would be indicated. weebly.com

Table 2: Factors Influencing Reaction Rates

FactorInfluence on Reaction Rate
Temperature Increasing temperature generally increases the rate of reaction by providing more kinetic energy to the molecules. youtube.com
Concentration Increasing the concentration of reactants typically increases the reaction rate. youtube.com
Catalyst A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.
Solvent The polarity and protic/aprotic nature of the solvent can significantly influence the rates of many reactions, particularly nucleophilic substitutions. ksu.edu.sa

Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the specific reaction pathways and energetics of this compound transformations.

Advanced Spectroscopic and Structural Elucidation of 6 Piperidin 4 Ylhexan 1 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Piperidin-4-ylhexan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are critical for the complete assignment of all proton and carbon signals.

Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Assignment

To unambiguously assign the complex NMR spectra of this compound, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings within the molecule. For instance, it would show correlations between adjacent protons in the piperidine (B6355638) ring and along the hexanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting the piperidine ring to the hexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures.

PositionHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)Multiplicity
C1' (Hexanol)~62~3.6t
C2' (Hexanol)~33~1.5m
C3' (Hexanol)~26~1.3m
C4' (Hexanol)~29~1.2m
C5' (Hexanol)~37~1.4m
C6' (Hexanol)~32~1.2m
C2/C6 (Piperidine)~54~2.9 (eq), ~2.2 (ax)m
C3/C5 (Piperidine)~30~1.7 (eq), ~1.3 (ax)m
C4 (Piperidine)~38~1.5m

Conformational Analysis via Variable Temperature NMR and Coupling Constant Measurements

The piperidine ring can exist in different chair conformations. Variable temperature NMR studies would provide information on the energy barriers between these conformations. By analyzing the changes in chemical shifts and coupling constants at different temperatures, the preferred conformation of the piperidine ring and the orientation of the hexanol substituent (equatorial vs. axial) could be determined. The magnitude of the proton-proton coupling constants (³JHH) in the piperidine ring would also be indicative of the dihedral angles and thus the ring's conformation.

Investigation of Dynamic Processes within the Molecular Structure of this compound

Dynamic NMR techniques could be employed to study processes such as nitrogen inversion at the piperidine nitrogen and ring inversion. The rate of these processes can be determined by analyzing the coalescence of NMR signals at different temperatures.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition. Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve cleavage of the hexyl chain and fragmentation of the piperidine ring.

A hypothetical table of expected HRMS data and major fragments is shown below.

IonFormulaCalculated m/z
[M+H]⁺C₁₁H₂₄NO⁺186.1852
[M-H₂O+H]⁺C₁₁H₂₂N⁺168.1747
Piperidine fragmentC₅H₁₀N⁺84.0808

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.

FT-IR Spectroscopy: Expected characteristic absorption bands would include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and an N-H stretch from the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹, may overlap with O-H).

Raman Spectroscopy: This technique would be complementary to FT-IR and particularly useful for observing the vibrations of the carbon skeleton.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

If a suitable single crystal of this compound or a derivative could be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the C4 position of the piperidine ring and the conformation of the hexanol chain. This would also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational Chemistry and Theoretical Modeling of 6 Piperidin 4 Ylhexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of 6-Piperidin-4-ylhexan-1-ol

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate key aspects of its molecular geometry, orbital energies, and charge distribution.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The flexible hexanol substituent can adopt various conformations, and DFT calculations help identify the lowest energy conformer. These calculations are often performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The process involves iterative calculations of the energy and forces on each atom until a stationary point is reached where the net forces are zero, indicating a stable structure.

ParameterOptimized Value
Total Energy (Hartree)-658.2345
Dipole Moment (Debye)2.15
Point GroupC1

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, reflecting their electron-donating nature. The LUMO is generally distributed over the carbon skeleton.

OrbitalEnergy (eV)
HOMO-6.25
LUMO1.85
HOMO-LUMO Gap (ΔE)8.10

Note: The data in this table is hypothetical and for illustrative purposes.

Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen and oxygen atoms, indicating areas that are prone to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the one attached to the nitrogen (in its protonated form) and the hydroxyl group, which are susceptible to nucleophilic attack.

AtomPartial Charge (e)
N (Piperidine)-0.45
O (Hydroxyl)-0.65
C4 (Piperidine)0.12
C1 (Hexanol)-0.20

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The piperidine ring primarily exists in a chair conformation, but the substituent at the 4-position can be either in an axial or equatorial position. nih.gov For 4-substituted piperidines, the relative energies of these conformers are similar to analogous cyclohexanes. nih.gov The long hexanol chain can also adopt numerous conformations. By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES helps to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively, as well as the energy barriers between them.

Dihedral Angle (C3-C4-C7-C8)Relative Energy (kcal/mol)
60° (gauche)0.5
180° (anti)0.0
-60° (gauche)0.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net For this compound, MD simulations in an explicit solvent like water can reveal how the molecule behaves in an aqueous environment, including its conformational flexibility and hydrogen bonding interactions. researchgate.net These simulations are valuable for understanding how the molecule might interact with biological targets. Parameters such as root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time.

Simulation Time (ns)RMSD (Å)Solvent Accessible Surface Area (Ų)
00.0450
101.2475
201.5480
301.4478
401.6485
501.5482

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be improved by using appropriate theoretical levels and by considering solvent effects. Similarly, the vibrational frequencies corresponding to different functional groups can be calculated and compared with an experimental IR spectrum. Discrepancies between predicted and experimental data can often be attributed to environmental effects not fully captured by the computational model.

NucleusPredicted Chemical Shift (ppm)
¹H (N-H)2.5
¹H (O-H)3.5
¹³C (C4-Piperidine)40.2
¹³C (C1-Hexanol)62.5

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

The transformation of this compound can involve various reactions, such as oxidation of the primary alcohol, N-alkylation of the piperidine ring, or ring-opening reactions. Computational chemistry offers powerful tools to investigate the underlying mechanisms of these transformations.

Theoretical Approaches:

Density Functional Theory (DFT): This quantum mechanical method is instrumental in determining the electronic structure of molecules. For this compound, DFT calculations can be employed to optimize the geometries of reactants, transition states, and products for potential reactions. The energy differences between these states allow for the calculation of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a given transformation.

Ab Initio Methods: These methods, based on first principles of quantum mechanics, can provide highly accurate results, albeit at a greater computational cost. They can be used to validate findings from DFT calculations for key reaction steps.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different solvent environments. This approach is crucial for understanding the role of the solvent in stabilizing or destabilizing transition states and intermediates, thereby influencing the reaction pathway.

Elucidating Reaction Pathways:

A hypothetical oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid can be computationally modeled. This would involve identifying the most plausible oxidizing agent and mapping the potential energy surface of the reaction. The calculations would aim to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The vibrational frequency analysis of this structure would confirm it as a true transition state (characterized by a single imaginary frequency).

Similarly, for an N-alkylation reaction, computational models could compare the energetics of SN2 versus other potential mechanisms. The models would consider the nature of the alkylating agent and the steric hindrance around the nitrogen atom of the piperidine ring.

Illustrative Reaction Coordinate Data (Hypothetical):

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Oxidation of Primary AlcoholReactant (this compound + Oxidant)0.0C-O bond length: 1.43 Å
Transition State+25.3O-H bond breaking, C-H bond breaking
Product (Aldehyde + Reduced Oxidant)-15.8C=O bond length: 1.21 Å

This table is for illustrative purposes and does not represent experimentally validated data for this specific reaction.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For this compound and its analogs, QSRR studies can predict their reactivity in various chemical transformations. The development of a QSRR model typically involves the following steps:

Data Set Generation: A series of analogs of this compound would be synthesized or computationally designed. These analogs would feature systematic variations in their structure, for example, by introducing different substituents on the piperidine ring or modifying the length of the alkyl chain.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Physicochemical Descriptors: Such as logP (lipophilicity) and polarizability.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors (independent variables) and the experimentally determined or computationally predicted reactivity (dependent variable, e.g., reaction rate constant).

Model Validation: The predictive power of the developed QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSRR model for the N-acylation of a series of this compound analogs could reveal that the reaction rate is positively correlated with the nucleophilicity of the piperidine nitrogen (an electronic descriptor) and negatively correlated with the steric bulk of substituents near the nitrogen atom (a geometrical descriptor).

Hypothetical QSRR Model Parameters:

DescriptorCoefficientStandard Errorp-value
Intercept2.540.12<0.001
Nitrogen Atom Partial Charge-1.890.25<0.001
Sterimol B1 Parameter (Substituent at N)-0.760.15<0.01
LogP0.330.08<0.05

This table represents a hypothetical QSRR model for illustrative purposes.

Such models are invaluable for predicting the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical properties. While specific experimental data for this compound is needed for concrete QSRR model development, the established methodologies from studies on other piperidine derivatives provide a clear roadmap for such investigations. nih.govoup.com

Design, Synthesis, and Comparative Analysis of 6 Piperidin 4 Ylhexan 1 Ol Analogs

Structural Modifications of the Piperidine (B6355638) Moiety in 6-Piperidin-4-ylhexan-1-ol

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in medicinal chemistry. ub.edunih.gov In the context of this compound, the piperidine moiety offers several sites for structural diversification, including the nitrogen atom and the carbon atoms of the ring.

Synthesis and Characterization of N-Substituted Derivatives

The secondary amine of the piperidine ring in this compound is a prime target for substitution. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide array of functional groups, thereby altering the compound's polarity, basicity, and steric profile.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through reductive amination of an appropriate aldehyde or ketone with this compound, or by direct alkylation using an alkyl halide. For instance, N-benzylation, a common modification in piperidine chemistry, can be accomplished by treating the parent compound with benzyl (B1604629) bromide in the presence of a suitable base. organic-chemistry.orgnih.gov

N-Acylation: Acyl groups can be readily introduced by reacting this compound with acyl chlorides or acid anhydrides. For example, the synthesis of the N-acetyl derivative would involve the reaction with acetyl chloride or acetic anhydride (B1165640). google.comnih.gov This modification converts the basic nitrogen into a neutral amide, significantly altering the compound's physicochemical properties.

N-Arylation: The formation of an N-aryl bond can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide as the coupling partner.

The characterization of these N-substituted derivatives would rely on standard spectroscopic techniques. 1H NMR spectroscopy would confirm the presence of the new substituent on the nitrogen, for example, by the appearance of signals corresponding to the benzylic protons in an N-benzyl derivative. 13C NMR and mass spectrometry would further corroborate the structure of the newly synthesized analogs.

Table 1: Representative N-Substituted Derivatives of this compound (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

Compound Name N-Substituent Synthetic Method Expected Yield (%) Key Characterization Data (¹H NMR)
N-Benzyl-6-(piperidin-4-yl)hexan-1-olBenzylReductive amination with benzaldehyde75-85δ 3.5 (s, 2H, -CH₂-Ph)
N-Acetyl-6-(piperidin-4-yl)hexan-1-olAcetylAcylation with acetyl chloride80-90δ 2.1 (s, 3H, -CO-CH₃)
N-Phenyl-6-(piperidin-4-yl)hexan-1-olPhenylBuchwald-Hartwig amination60-70Aromatic signals in the δ 6.8-7.3 range

Preparation and Analysis of Ring-Substituted Piperidine Analogs

Introducing substituents directly onto the carbon framework of the piperidine ring can create stereocenters and significantly influence the molecule's conformation and biological activity. Common starting materials for such syntheses are substituted piperidin-4-ones.

For example, the synthesis of a 3-methyl-substituted analog could start from 3-methyl-2,6-diphenylpiperidin-4-one. asianpubs.orgresearchgate.net Following the protection of the nitrogen and reduction of the ketone, a series of reactions could be employed to introduce the 6-hydroxyhexyl side chain at the 4-position. The stereochemistry of the final product would be a critical aspect of the analysis, often requiring separation of diastereomers and their individual characterization using techniques like NOESY NMR spectroscopy to determine the relative configuration of the substituents.

The synthesis of 2,6-disubstituted analogs can also be envisioned, potentially starting from substituted pyridines followed by catalytic hydrogenation to form the piperidine ring. nih.gov The regioselectivity of the subsequent alkylation at the 4-position would need to be carefully controlled.

Table 2: Representative Ring-Substituted Analogs of this compound (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

Compound Name Ring Substituent(s) Potential Synthetic Precursor Key Analytical Challenge
6-(3-Methylpiperidin-4-yl)hexan-1-ol3-Methyl3-Methylpiperidin-4-oneDiastereomer separation and characterization
6-(2,6-Dimethylpiperidin-4-yl)hexan-1-ol2,6-Dimethyl2,6-LutidineControl of stereochemistry during synthesis
6-(3-Phenylpiperidin-4-yl)hexan-1-ol3-Phenyl3-Phenylpiperidin-4-oneManagement of steric hindrance in subsequent reactions

Studies on Ring Homologation and Dehomologation

Modifying the size of the heterocyclic ring can lead to significant changes in the conformational flexibility and binding properties of the molecule. Ring homologation would involve the synthesis of an azepane (seven-membered ring) analog, while dehomologation would lead to a pyrrolidine (B122466) (five-membered ring) derivative.

The synthesis of the azepane analog, 6-(azepan-4-yl)hexan-1-ol, could be approached through a ring expansion of a suitably substituted piperidine precursor or by constructing the azepane ring from an acyclic precursor followed by the introduction of the side chain. nih.govdntb.gov.uaresearchgate.net Conversely, the synthesis of the pyrrolidine analog would start from a pyrrolidine-based scaffold. nih.gov

Modifications of the Hexyl Chain and Hydroxyl Group of this compound

The hexyl chain and terminal hydroxyl group are also amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's lipophilicity, polarity, and potential for hydrogen bonding.

Investigation of Varying Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the piperidine ring to the hydroxyl group can be systematically varied to probe its impact on biological activity.

Chain Length Variation: Analogs with shorter (e.g., pentyl, butyl) or longer (e.g., heptyl, octyl) alkyl chains can be synthesized by employing appropriate ω-haloalkanols in the alkylation of a suitable piperidine precursor. For example, the synthesis of 4-(5-hydroxypentyl)piperidine would involve the use of a 5-carbon chain precursor.

Chain Branching: The introduction of branching on the alkyl chain can be achieved by using branched alkylating agents. This can influence the molecule's metabolic stability and conformational preferences.

The synthesis of these analogs would typically involve the coupling of a protected piperidine-4-carbaldehyde (B112701) with an appropriate Wittig reagent, followed by hydrogenation and deprotection.

Table 3: Analogs of this compound with Modified Alkyl Chains (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

Compound Name Alkyl Chain Modification General Synthetic Approach Expected Impact on Lipophilicity
5-(Piperidin-4-yl)pentan-1-olShorter chain (C5)Alkylation with a 5-carbon electrophileDecrease
7-(Piperidin-4-yl)heptan-1-olLonger chain (C7)Alkylation with a 7-carbon electrophileIncrease
6-(Piperidin-4-yl)-2-methylhexan-1-olBranched chainUse of a branched alkylating agentIncrease

Chemical Conversion of the Hydroxyl Group to Alternative Functionalities

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or carboxylic acid under appropriate conditions. For example, reaction with acetic anhydride would yield 6-piperidin-4-ylhexyl acetate. nih.gov

Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.

Conversion to Amines: The hydroxyl group can be converted to an amine through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097) (followed by reduction).

These transformations would be monitored by IR spectroscopy (disappearance of the O-H stretch) and NMR spectroscopy (shifts in the signals of the terminal methylene (B1212753) group).

Table 4: Analogs of this compound with Modified Functional Groups (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

Compound Name Functional Group Synthetic Reaction Key Spectroscopic Change (IR)
6-Piperidin-4-ylhexyl acetateEsterEsterificationAppearance of a C=O stretch (~1740 cm⁻¹)
4-(6-Methoxyhexyl)piperidineEtherWilliamson ether synthesisDisappearance of the broad O-H stretch
6-Piperidin-4-ylhexan-1-amineAmineMesylation followed by aminationAppearance of N-H stretches (~3300-3400 cm⁻¹)

Introduction of Unsaturation or Aromatic Rings into the Hexyl Moiety

Synthesis of Unsaturated Analogs:

A plausible synthetic route to introduce a double bond into the hexyl chain, for instance, to create an analog like (E/Z)-6-(piperidin-4-yl)hex-3-en-1-ol, would involve a Wittig reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com This well-established olefination reaction allows for the formation of a carbon-carbon double bond from a carbonyl group and a phosphonium (B103445) ylide.

A potential retrosynthetic analysis would disconnect the target molecule at the double bond. This suggests a convergent synthesis starting from a protected 4-formylpiperidine and a suitable C5 phosphonium ylide derived from a protected 5-hydroxypentyl halide. The stereochemistry of the resulting double bond (E or Z) can often be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.org

Hypothetical Synthetic Scheme for an Unsaturated Analog:

Preparation of the Phosphonium Ylide: 5-Bromopentan-1-ol would first be protected, for example, as a tetrahydropyranyl (THP) ether. Subsequent reaction with triphenylphosphine (B44618) would yield the corresponding phosphonium salt. Treatment with a strong base, such as n-butyllithium, would then generate the required phosphonium ylide.

Wittig Reaction: The ylide would then be reacted with N-Boc-4-formylpiperidine. The N-Boc protecting group is commonly used to prevent side reactions involving the piperidine nitrogen.

Deprotection: The final step would involve the removal of the N-Boc and THP protecting groups to yield the target unsaturated alcohol.

Synthesis of Aromatic Analogs:

To incorporate an aromatic ring into the hexyl chain, for example, to synthesize an analog like 6-phenyl-6-(piperidin-4-yl)hexan-1-ol, a Grignard reaction would be a suitable approach. thermofisher.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.

A retrosynthetic approach for this analog would involve the disconnection of the bond between the phenyl-bearing carbon and the piperidine ring, suggesting a reaction between a phenyl Grignard reagent and a piperidine-containing aldehyde.

Hypothetical Synthetic Scheme for an Aromatic Analog:

Preparation of the Grignard Reagent: Bromobenzene would be reacted with magnesium turnings in an anhydrous ether solvent to form phenylmagnesium bromide.

Grignard Reaction: The freshly prepared Grignard reagent would then be added to a solution of N-Boc-4-(5-formylpentyl)piperidine. The aldehyde precursor can be synthesized from 6-bromohexan-1-ol through protection of the alcohol, followed by reaction with the lithium salt of N-Boc-piperidine and subsequent oxidation of the alcohol to the aldehyde.

Deprotection: Removal of the N-Boc protecting group would yield the final aromatic alcohol analog.

Comparative Reactivity Studies Among this compound Analogs

The introduction of unsaturation or an aromatic ring into the hexyl moiety is expected to influence the reactivity of the terminal hydroxyl group and the piperidine nitrogen.

Reactivity of the Hydroxyl Group:

The primary alcohol functionality in all three analogs (saturated, unsaturated, and aromatic) can undergo typical alcohol reactions such as oxidation and esterification.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents (e.g., PCC, PDC, Swern oxidation, TEMPO). The presence of a double bond in the unsaturated analog might require careful selection of the oxidant to avoid unwanted side reactions, such as epoxidation or cleavage of the double bond. For instance, milder reagents would be preferable. The aromatic ring in the phenyl-substituted analog is generally stable to most oxidizing conditions used for primary alcohols.

Esterification: Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions (e.g., Fischer esterification, DCC coupling) should be feasible for all analogs. The reaction rates are not expected to differ significantly based solely on the presence of a distal double bond or phenyl group.

Reactivity of the Piperidine Nitrogen:

The piperidine nitrogen is a secondary amine and thus exhibits characteristic nucleophilicity and basicity. It can undergo reactions such as N-alkylation, N-acylation, and salt formation. The introduction of a double bond or an aromatic ring in the side chain is not expected to have a significant electronic effect on the distant nitrogen atom. Therefore, the basicity and nucleophilicity of the piperidine nitrogen should be comparable across the analog series.

ReactionSaturated AnalogUnsaturated AnalogAromatic AnalogExpected Differences in Reactivity
Oxidation of -OH Readily oxidizedPotential for side reactions at the C=C bond; requires selective oxidizing agents.Generally unreactive towards standard alcohol oxidation conditions.The unsaturated analog requires more careful reaction planning to ensure selectivity.
Esterification of -OH Standard esterificationStandard esterificationStandard esterificationMinimal difference in reactivity is expected.
N-Alkylation Standard N-alkylationStandard N-alkylationStandard N-alkylationMinimal difference in reactivity is expected.
N-Acylation Standard N-acylationStandard N-acylationStandard N-acylationMinimal difference in reactivity is expected.

Comparative Conformational Analysis of this compound Analog Series

Piperidine Ring Conformation:

The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. nih.gov In the case of the 6-hydroxyhexyl, 6-hydroxyhexenyl, and 6-hydroxy-6-phenylhexyl side chains, all are sterically demanding, and thus the equatorial conformation of the piperidine ring is expected to be the most stable.

Hexyl Moiety Conformation:

Saturated Analog: The saturated hexyl chain is highly flexible, with multiple rotatable single bonds, allowing it to adopt a wide range of conformations in solution.

Unsaturated Analog: The introduction of a double bond significantly restricts the conformational freedom of the hexyl chain. The cis (Z) or trans (E) geometry of the double bond will impose a distinct kink or a more linear arrangement, respectively, in the carbon chain. This reduction in conformational flexibility can have a profound impact on how the molecule interacts with its environment.

Aromatic Analog: The presence of a bulky phenyl group will also introduce significant conformational constraints. Rotation around the C-C bonds adjacent to the phenyl ring will be hindered. The phenyl group itself will create a region of defined steric bulk and electronic density.

AnalogPiperidine Ring ConformationHexyl Moiety ConformationKey Conformational Features
Saturated Predominantly chair with equatorial substituentHighly flexible, multiple rotamersLack of significant conformational restriction in the side chain.
Unsaturated Predominantly chair with equatorial substituentRestricted rotation around the C=C bondThe geometry of the double bond (E/Z) dictates the overall shape of the side chain.
Aromatic Predominantly chair with equatorial substituentSterically hindered rotation near the phenyl groupThe bulky phenyl group defines a specific spatial orientation.

Structure-Property Relationships in this compound Analog Series (excluding prohibited properties)

The structural modifications introduced in the analog series are expected to lead to predictable changes in their physicochemical properties.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment.

Saturated Analog: This compound will have a baseline lipophilicity determined by its hydrocarbon content and the polar alcohol and amine functional groups.

Unsaturated Analog: The introduction of a double bond generally leads to a slight decrease in lipophilicity compared to the corresponding saturated analog. This is because the π-electrons of the double bond can engage in polar interactions.

Aromatic Analog: The addition of a phenyl group will significantly increase the lipophilicity of the molecule due to the large nonpolar surface area of the aromatic ring. nih.gov

Polarity and Spectroscopic Properties:

NMR Spectroscopy: In the ¹H NMR spectrum, the unsaturated analog will show characteristic signals for the vinylic protons in the region of δ 5-6 ppm. The aromatic analog will exhibit signals for the aromatic protons typically between δ 7-8 ppm. The chemical shifts of the protons on the carbon adjacent to the hydroxyl group and the protons on the piperidine ring may also show subtle differences across the series due to changes in the electronic environment and conformational preferences.

IR Spectroscopy: All three analogs will show a broad absorption band for the O-H stretch of the alcohol (around 3300 cm⁻¹) and a C-N stretching vibration for the piperidine. The unsaturated analog will also exhibit a C=C stretching absorption (around 1650 cm⁻¹), and the aromatic analog will show characteristic C=C stretching bands for the aromatic ring (around 1600 and 1450 cm⁻¹).

PropertySaturated AnalogUnsaturated AnalogAromatic AnalogExpected Trend
Lipophilicity (logP) BaselineSlightly lowerSignificantly higherSaturated < Unsaturated < Aromatic
Polarity BaselineSlightly higherLowerAromatic < Saturated < Unsaturated
¹H NMR (key signals) Aliphatic protonsVinylic protons (δ 5-6 ppm)Aromatic protons (δ 7-8 ppm)Distinctive signals for the modified hexyl chain.
IR (key absorptions) O-H, C-N stretchO-H, C-N, C=C stretchO-H, C-N, C=C (aromatic) stretchCharacteristic absorptions corresponding to the functional groups.

Advanced Analytical Techniques for Detection and Quantification of 6 Piperidin 4 Ylhexan 1 Ol

Chromatographic Separations of 6-Piperidin-4-ylhexan-1-ol

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. The choice of method is dictated by the analyte's physicochemical properties and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS can be challenging due to the presence of polar hydroxyl and amine groups, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome these challenges, chemical derivatization is often employed to increase volatility and thermal stability. sigmaaldrich.comphenomenex.blog

Method development would involve optimizing the inlet temperature, carrier gas flow rate, and the oven temperature program to achieve efficient separation. A typical GC-MS method for a derivatized analogue of this compound would likely utilize a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Transfer Line Temp 280 °C

This table presents a hypothetical set of parameters based on common practices for similar derivatized compounds and would require empirical validation for this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound. A significant challenge is the compound's lack of a strong UV-Vis chromophore, making detection by conventional UV-Vis detectors difficult. wiley.com To address this, alternative detection methods are necessary.

Charged Aerosol Detection (CAD): This universal detection method is not dependent on the optical properties of the analyte and provides a response proportional to the mass of the analyte. nih.govchromatographyonline.comchromatographyonline.com It is highly suitable for non-chromophoric compounds like this compound.

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detector that is useful for non-volatile analytes without a chromophore. nih.govlcms.czlabmanager.comresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for confident identification and quantification. alternative-therapies.comnih.gov

A reversed-phase C18 column would likely be a suitable stationary phase for the separation of this compound, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in LC-MS.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)

This table provides a representative set of HPLC conditions that would serve as a starting point for method development.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. wikipedia.org For a basic compound like this compound, which will be protonated at low pH, capillary zone electrophoresis (CZE) is a viable technique. The separation is based on the differential migration of ions in an electric field.

Method development would focus on optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The use of additives to the BGE, such as cyclodextrins, can be explored to enhance selectivity, especially for chiral separations if different stereoisomers of the compound exist. nih.govmdpi.commtak.hu Detection can be achieved using a diode array detector (DAD) if a derivatization agent with a chromophore is used, or more effectively by coupling CE with mass spectrometry (CE-MS).

Advanced Sample Preparation Strategies for this compound Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to instrumental analysis.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For this compound, which has both polar and non-polar characteristics, the choice of extraction solvent and the pH of the aqueous phase are crucial. By adjusting the pH to be basic, the piperidine (B6355638) nitrogen will be deprotonated, making the compound more soluble in an organic solvent. researchgate.netresearchgate.nettyextractor.comrsc.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from a liquid sample. For this compound, a mixed-mode cation exchange sorbent could be effective. The piperidine moiety would be retained on the cation exchange group, while the hexanol chain would interact with a reversed-phase component. Elution would be achieved by using a solvent that disrupts both interactions, such as a basic methanolic solution.

Development of Chemical Derivatization Protocols for Enhanced Analytical Detection

Chemical derivatization is a key strategy to improve the analytical properties of this compound, particularly for GC-MS analysis and for enhancing detection in HPLC.

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those in alcohols and amines. sigmaaldrich.comphenomenex.blognih.govresearchgate.netresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on both the alcohol and the secondary amine with trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis.

Acylation: Acylation with reagents such as pentafluorobenzoyl chloride can be used to derivatize the amine and alcohol groups. oup.com The resulting derivatives are often more volatile and can exhibit improved chromatographic behavior. Furthermore, the introduction of fluorinated groups can significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC.

Table 3: Common Derivatization Reagents for Alcohol and Amine Functional Groups

Derivatization ReagentFunctional Group TargetedResulting DerivativeAnalytical Advantage
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohol, Secondary AmineTrimethylsilyl (TMS) ether and TMS amineIncreased volatility and thermal stability for GC-MS
Pentafluorobenzoyl ChlorideAlcohol, Secondary AminePentafluorobenzoyl ester and amideImproved chromatographic properties and enhanced ECD response
o-Phthaldialdehyde (OPA) with a chiral thiolPrimary and Secondary Amines (after conversion)Fluorescent isoindole derivativeEnables sensitive fluorescence detection in HPLC

This table summarizes potential derivatization strategies applicable to this compound.

Application of Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GCxGC)

Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of compounds in complex matrices. researchgate.netnih.gov After chromatographic separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the precursor ion of this compound, which is then fragmented. The second stage monitors specific product ions, providing a high degree of specificity and reducing chemical noise. This allows for very low limits of detection and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.govazom.comchemistry-matters.comgcms.cz In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram that can resolve co-eluting peaks from the first dimension. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS is a powerful tool for the non-targeted analysis of complex samples and can aid in the identification of unknown compounds, including potential isomers or degradation products of this compound.

Validation of Analytical Methods for this compound in Relevant Chemical and Research Matrices

The validation of analytical methods is a critical process in chemical research and development, ensuring that a specific method is suitable for its intended purpose. For the compound this compound, robust and reliable analytical methods are essential for its accurate detection and quantification in various matrices. Method validation provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. The validation process encompasses a variety of performance characteristics, which are evaluated to ensure the method's reliability.

The core parameters for the validation of analytical methods for this compound are guided by the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The validation is performed in relevant matrices, which could include bulk chemical samples, reaction mixtures, or biological fluids in a research setting.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present. amsbiopharma.com For this compound, this would involve demonstrating that the method can distinguish it from starting materials, synthetic by-products, degradation products, or matrix components. A common approach to demonstrate specificity is to spike the sample matrix with these potential interfering compounds and show that the signal for this compound is not affected. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is often demonstrated by the resolution of the analyte peak from other peaks.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org To establish the linearity of a method for this compound, a series of standard solutions of known concentrations are analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A minimum of five concentrations is typically recommended to establish linearity. ich.org

Table 1: Illustrative Linearity Data for this compound Analysis by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,540
5.063,210
10.0124,980
25.0311,500
50.0625,300
100.01,251,000

Linear Regression Analysis:

  • Slope: 12,500
  • Intercept: 500
  • Correlation Coefficient (r²): 0.9998
  • Accuracy refers to the closeness of the test results obtained by the method to the true value. slideshare.net It is often determined by analyzing samples with known concentrations of this compound and expressing the results as a percentage of recovery. Accuracy studies are typically performed at a minimum of three concentration levels, covering the specified range of the method. who.int

    Table 2: Representative Accuracy (Recovery) Data for this compound

    Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
    5.04.9599.0
    50.050.8101.6
    90.089.199.0

    Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability and intermediate precision. Repeatability (intra-assay precision) is evaluated over a short period, under the same operating conditions. Intermediate precision is assessed by varying conditions such as the day of analysis, the analyst, and the equipment.

    Table 3: Example of Precision Data for this compound

    Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
    5.01.82.5
    50.00.91.5
    90.00.71.2

    The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. jocpr.com

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate, and observing the effect on the results.

    Table 4: Illustrative Robustness Study for an HPLC Method for this compound

    ParameterVariationEffect on Results (%RSD)
    Mobile Phase pH± 0.2&lt; 2.0
    Column Temperature± 5 °C&lt; 2.0
    Flow Rate± 0.1 mL/min&lt; 2.0

    Potential Applications of 6 Piperidin 4 Ylhexan 1 Ol in Chemical Science and Technology Non Medical Contexts

    Utilization of 6-Piperidin-4-ylhexan-1-ol as a Versatile Synthetic Building Block for Complex Molecules

    The piperidine (B6355638) moiety is a prevalent heterocyclic scaffold found in numerous biologically active compounds and functional materials. nih.gov The presence of both a nucleophilic secondary amine and a primary alcohol in this compound offers two distinct reactive sites. This dual functionality allows for sequential or orthogonal chemical modifications, rendering it a versatile building block for the synthesis of more complex molecules. ajchem-a.com

    The secondary amine of the piperidine ring can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents. These reactions are fundamental in constructing a library of derivatives with tailored properties. For instance, the synthesis of highly substituted piperidines is an active area of research, with applications extending beyond the pharmaceutical domain. ajchem-a.com

    Simultaneously, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into various esters and ethers. These transformations open up pathways to a wide range of functionalized piperidine derivatives. The hexyl chain provides flexibility and can influence the physicochemical properties, such as solubility and lipophilicity, of the resulting complex molecules.

    A key synthetic strategy would involve the selective protection of one functional group while reacting the other. For example, the alcohol could be protected as a silyl (B83357) ether, allowing for selective modification of the piperidine nitrogen. Subsequent deprotection would then avail the alcohol for further reactions. This orthogonal approach is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular architectures.

    Table 1: Potential Synthetic Transformations of this compound
    Functional GroupReaction TypePotential ProductsPotential Applications of Products
    Piperidine NitrogenN-Alkylation / N-ArylationTertiary aminesCatalysts, ionic liquids
    AcylationAmidesPolymer precursors, fine chemicals
    Reductive AminationSubstituted piperidinesAgrochemical intermediates
    Hydroxyl GroupOxidationAldehydes, Carboxylic acidsFine chemical synthesis
    Esterification / EtherificationEsters, EthersPlasticizers, solvents
    Polymerization InitiatorPolyesters, PolyethersSpecialty polymers

    Incorporation of this compound into Functional Polymeric Materials

    The dual functionality of this compound makes it a promising candidate for the synthesis of novel functional polymers. The hydroxyl group can act as an initiator for ring-opening polymerizations of cyclic esters like lactide and caprolactone, or cyclic ethers such as ethylene (B1197577) oxide, leading to polyesters and polyethers with a piperidine end-group. escholarship.org This terminal piperidine unit can then be used for post-polymerization modification, for instance, by quaternization to introduce a positive charge, which is of interest for creating cationic polymers for various material applications. digitellinc.com

    Alternatively, this compound can be modified to create a monomer that can be polymerized. For example, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer. The resulting polymer would feature pendant piperidine moieties along the polymer backbone. Such polymers, containing basic nitrogen atoms, could find applications as scavengers for acidic gases, as components in stimuli-responsive materials, or as precursors for anion exchange membranes in fuel cells after quaternization of the piperidine nitrogen. researchgate.net

    The incorporation of piperidine groups into polymer structures can significantly influence their properties, including their pKa, thermal stability, and interaction with other molecules. digitellinc.com For example, polymers containing piperidine have been investigated for their potential use in drug delivery and gene delivery systems due to their pH-responsive nature. nih.gov

    Table 2: Potential Roles of this compound in Polymer Synthesis
    Role of CompoundPolymerization MethodResulting Polymer TypePotential Application
    InitiatorRing-Opening Polymerization (ROP)End-functionalized polyesters/polyethersPolymer brushes, surface modification
    Monomer (after modification)Free Radical PolymerizationPolymers with pendant piperidine groupsAnion exchange membranes, smart materials
    Chain Transfer AgentControlled Radical PolymerizationTelechelic polymersBlock copolymers, network formation

    Role of this compound as a Ligand in Coordination Chemistry

    The presence of both a nitrogen atom in the piperidine ring and an oxygen atom in the hydroxyl group allows this compound to act as a potential bidentate ligand for various metal ions. mdpi.comnih.gov The nitrogen atom can act as a Lewis base, donating its lone pair of electrons, while the hydroxyl group can either coordinate in its neutral form or be deprotonated to form an alcoholate, which is a stronger binder to metal centers. The hexyl chain provides flexibility, allowing the ligand to adopt various conformations to accommodate the coordination geometry of different metals. rsc.org

    The resulting metal complexes could have interesting catalytic or material properties. For example, transition metal complexes with pyridinyl alcohol ligands have been explored as catalysts in homogeneous catalysis. mdpi.comnih.gov The specific coordination environment provided by the ligand, including the steric hindrance from the piperidine ring and the electronic properties of the donor atoms, can influence the activity and selectivity of the metal catalyst in reactions such as oxidation, reduction, and carbon-carbon bond formation.

    Furthermore, the bifunctional nature of the ligand could be exploited to form coordination polymers. nih.gov In such materials, the ligand could bridge between metal centers, with the piperidine nitrogen coordinating to one metal and the hydroxyl oxygen to another, potentially leading to one-, two-, or three-dimensional networks with interesting magnetic, optical, or porous properties.

    Investigation of this compound in Supramolecular Chemistry and Self-Assembly Processes

    Supramolecular chemistry focuses on the non-covalent interactions between molecules. youtube.com this compound possesses both a hydrogen bond donor (the hydroxyl group and the N-H of the piperidine) and hydrogen bond acceptors (the lone pairs on the nitrogen and oxygen atoms). libretexts.orgyoutube.com This makes it an ideal candidate for participating in self-assembly processes driven by hydrogen bonding. nih.gov

    The interplay between the hydrogen bonding capabilities of the polar head (piperidine and alcohol) and the hydrophobic nature of the hexyl chain could lead to the formation of various supramolecular structures in different solvents. For instance, in non-polar solvents, the molecules might aggregate through hydrogen bonding to form micelles or other assemblies where the polar groups are shielded from the solvent. In protic solvents, the molecule could interact with the solvent molecules, influencing their structuring.

    The self-assembly of such molecules can lead to the formation of gels, liquid crystals, or other soft materials with potential applications in areas such as controlled release, sensing, and templating for the synthesis of nanomaterials. The specific architecture of the self-assembled structures would be dependent on factors such as concentration, temperature, and the presence of other molecules that can interact via hydrogen bonding or other non-covalent forces.

    Application of this compound as an Analytical Reagent or Reference Standard

    In the field of analytical chemistry, well-characterized compounds are essential as reference standards for the identification and quantification of substances. Given that piperidine derivatives are common in pharmaceuticals and other fine chemicals, this compound could potentially serve as a reference standard, for example, as a known impurity in the synthesis of a more complex molecule containing a similar structural motif. sigmaaldrich.com Its distinct molecular weight and spectroscopic signature (NMR, IR, MS) would allow for its unambiguous identification.

    Furthermore, the reactive functional groups of this compound could be utilized in the development of analytical reagents. For example, the piperidine nitrogen could be derivatized with a chromophore or fluorophore, creating a reagent that could be used for the labeling and subsequent detection of molecules containing functional groups that react with the hydroxyl group, such as carboxylic acids or isocyanates.

    Exploration of this compound as a Chiral Auxiliary (where stereochemistry is relevant)

    If this compound were to be resolved into its individual enantiomers, it could potentially be used as a chiral auxiliary in asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netcdnsciencepub.com After the desired stereoselective transformation, the auxiliary is removed.

    The chiral center in this compound would be the carbon atom of the piperidine ring to which the hexanol chain is attached (C-4). The nitrogen of the piperidine could be acylated with a prochiral substrate, and the steric bulk of the piperidine ring and the hexanol chain could then direct the approach of a reagent to one of the two enantiotopic faces of the substrate, leading to a high degree of stereoselectivity. The hydroxyl group on the hexyl chain could also play a role in directing the stereochemical outcome through coordination to a metal catalyst or through hydrogen bonding interactions. The successful application of chiral piperidine derivatives as auxiliaries in the synthesis of alkaloids and other complex natural products highlights the potential in this area. researchgate.netcdnsciencepub.com

    Table 3: Potential Chiral Applications of Enantiopure this compound
    ApplicationMechanism of StereocontrolPotential Synthetic Target
    Chiral AuxiliarySteric hindrance from the piperidine ring and hexanol chainEnantiomerically enriched carbonyl compounds, amino acids
    Chiral LigandFormation of a chiral metal complex that catalyzes an asymmetric reactionAsymmetric hydrogenation, oxidation, or C-C bond formation products
    Chiral Resolving AgentFormation of diastereomeric salts with a racemic acidResolution of racemic carboxylic acids

    Future Perspectives and Emerging Research Directions for 6 Piperidin 4 Ylhexan 1 Ol

    Exploration of Novel and Unconventional Synthetic Paradigms for 6-Piperidin-4-ylhexan-1-ol

    The synthesis of highly functionalized piperidines is a cornerstone of medicinal and materials chemistry. tandfonline.com While classical approaches to molecules like this compound might rely on multi-step sequences, future research is poised to embrace more elegant and efficient strategies.

    One promising avenue is the application of chemo-enzymatic dearomatization of activated pyridines. This method combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. nih.govacs.org For instance, a suitably substituted pyridine (B92270) could be chemically activated and then subjected to an enzymatic cascade, potentially involving an amine oxidase and an ene imine reductase, to generate a chiral piperidine (B6355638) precursor to this compound. nih.gov This approach offers a sustainable and efficient route to enantiomerically pure piperidine derivatives.

    Another area of exploration is the use of photoredox catalysis for C-H functionalization. This technique allows for the direct formation of carbon-carbon bonds under mild conditions, potentially enabling the introduction of the hexanol side chain onto a pre-existing piperidine ring in a more direct fashion than traditional alkylation methods. mdpi.com The development of novel photoredox-mediated reactions could significantly shorten the synthetic route to this compound and its analogs.

    Furthermore, the synthesis of piperidines through intramolecular cyclization cascades of alkynes represents a powerful strategy. nih.gov A linear precursor containing both the nitrogen atom and the latent hexanol chain could be designed to undergo a stereoselective cyclization, forming the piperidine ring and setting the stage for the final alcohol functionality. Research in this area could lead to highly convergent and atom-economical syntheses.

    Synthetic ParadigmPotential Advantages for this compound SynthesisKey Research Focus
    Chemo-enzymatic DearomatizationHigh stereoselectivity, mild reaction conditions, sustainable.Development of specific enzyme cascades for pyridines with long alkyl chains.
    Photoredox C-H FunctionalizationDirect introduction of the hexanol side chain, operational simplicity.Design of suitable photocatalysts and optimization of reaction conditions.
    Intramolecular Cyclization CascadesHigh atom economy, convergent synthesis, stereocontrol.Design of novel linear precursors and investigation of cyclization catalysts.

    Advanced Mechanistic Insights into Complex Transformations of this compound

    A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, computational chemistry, particularly Density Functional Theory (DFT) calculations , offers a powerful tool to elucidate the intricacies of its reactions.

    DFT studies can be employed to investigate the conformational preferences of this compound, which can significantly influence its reactivity. The interplay between the piperidine ring conformation and the orientation of the hexanol side chain can be modeled to predict the most stable geometries and their corresponding energy barriers for various transformations. Furthermore, DFT can be used to model the transition states of reactions involving either the piperidine nitrogen or the terminal hydroxyl group, providing insights into the reaction pathways and the factors that control selectivity.

    For instance, in a potential oxidation of the primary alcohol to an aldehyde or carboxylic acid, DFT could be used to compare the energetics of different catalytic cycles, helping to identify the most efficient catalyst system. Similarly, for reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, DFT can model the nucleophilic attack and predict the influence of substituents on the reaction rate.

    Mechanistic AspectComputational ApproachPotential Insights for this compound
    Conformational AnalysisDFT geometry optimization and energy calculations.Prediction of stable conformers and their influence on reactivity.
    Transition State AnalysisDFT transition state searching and intrinsic reaction coordinate calculations.Elucidation of reaction pathways and prediction of selectivity.
    Catalyst-Substrate InteractionsMolecular docking and DFT calculations on catalyst-substrate complexes.Rational design of catalysts for specific transformations.

    Integration of Artificial Intelligence and Machine Learning in this compound Research

    The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical research is conducted. nih.govresearchgate.net For this compound, these computational tools can accelerate discovery and optimization across various stages of research.

    Furthermore, ML models can be developed to predict the properties of this compound and its derivatives. By training on datasets of molecules with known properties, ML algorithms can learn structure-property relationships and predict various physicochemical and biological properties for new, unsynthesized compounds. mdpi.comnih.gov This can guide the design of analogs with desired characteristics, such as improved solubility or specific binding affinities.

    In the realm of reaction optimization, ML can be used to design and optimize catalysts for the synthesis of this compound. umich.edunih.gov For instance, in the hydrogenation of a pyridine precursor, ML models can analyze the performance of different catalysts and identify the key features that lead to high activity and selectivity. sciencelink.netumich.educolab.ws This data-driven approach can significantly reduce the experimental effort required to find the optimal catalyst.

    AI/ML ApplicationDescriptionPotential Impact on this compound Research
    Retrosynthesis PredictionAI algorithms propose synthetic routes by working backward from the target molecule. sciencelink.netDiscovery of novel and more efficient synthetic pathways.
    Property PredictionML models predict physicochemical and biological properties based on molecular structure. mdpi.comRational design of analogs with desired characteristics.
    Catalyst Design and OptimizationML algorithms identify optimal catalysts and reaction conditions from large datasets. umich.edunih.govAccelerated development of efficient and selective catalytic systems.

    Development of Sustainable and Environmentally Benign Applications for this compound and its Analogs

    The principles of green chemistry are increasingly guiding the development of new chemical products and processes. For this compound, there are several avenues for the development of sustainable applications.

    One promising area is the use of piperidine derivatives as corrosion inhibitors . carta-evidence.orgcore.ac.ukresearchgate.netmdpi.combenthamopenarchives.com The nitrogen atom in the piperidine ring can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. carta-evidence.orgcore.ac.uk The long alkyl chain of this compound could enhance this protective effect by creating a more hydrophobic barrier. Research in this area could lead to the development of effective and environmentally friendly corrosion inhibitors for various industrial applications.

    Another sustainable application lies in the synthesis of this compound from biomass-derived feedstocks . For example, furfural, which can be obtained from lignocellulosic biomass, can be catalytically converted to piperidine. nih.govresearchgate.netresearchgate.netnsf.govrsc.org Developing catalytic routes to transform biomass-derived platform molecules into precursors for this compound would represent a significant step towards a more sustainable chemical industry.

    Furthermore, the use of biocatalysis in the synthesis of this compound and its analogs can contribute to the development of greener processes. nih.govnih.gov Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and solvents. Chemo-enzymatic approaches, as mentioned earlier, can provide access to chiral piperidines in an environmentally friendly manner. nih.gov

    Sustainable ApplicationRationaleResearch Focus
    Corrosion InhibitionAdsorption of the piperidine nitrogen and hydrophobic effect of the alkyl chain. carta-evidence.orgcore.ac.ukEvaluation of corrosion inhibition efficiency on various metals and in different environments.
    Biomass ValorizationSynthesis from renewable feedstocks like furfural. nih.govresearchgate.netDevelopment of efficient catalytic systems for the conversion of biomass-derived molecules.
    BiocatalysisUse of enzymes for selective and environmentally benign transformations. nih.govnih.govIdentification and engineering of enzymes for the synthesis of functionalized piperidines.

    Interdisciplinary Research Opportunities Involving this compound (excluding prohibited areas)

    The unique combination of a heterocyclic ring and a functionalized aliphatic chain in this compound makes it an interesting candidate for interdisciplinary research, particularly in the field of materials science .

    Furthermore, the piperidine moiety itself can be functionalized to create materials with specific properties. For example, piperidine-functionalized graphene quantum dots have been investigated as catalysts. researchgate.net Exploring the incorporation of this compound into such nanomaterials could lead to new catalytic systems with unique reactivity.

    The scale-up of the synthesis of this compound and its derivatives could also benefit from interdisciplinary collaboration with chemical engineers. The use of computational fluid dynamics (CFD) can help in the design and optimization of reactors for large-scale production, ensuring efficient mixing and heat transfer. researchgate.netrsc.orgucc.iefrontiersin.orgyoutube.com This would be crucial for the transition from laboratory-scale synthesis to industrial production.

    Interdisciplinary FieldPotential Application of this compoundCollaborative Research Area
    Materials ScienceMonomer for the synthesis of functional polymers. nih.govrsc.orgInvestigation of the properties and applications of piperidine-containing polymers.
    NanotechnologyFunctionalization of nanomaterials for catalysis or sensing. researchgate.netDevelopment of novel hybrid materials with tailored properties.
    Chemical EngineeringScale-up of synthesis processes.Reactor design and optimization using computational fluid dynamics (CFD). researchgate.netrsc.orgucc.iefrontiersin.orgyoutube.com

    Q & A

    Q. What are the standard protocols for synthesizing 6-Piperidin-4-ylhexan-1-ol, and how can purity be validated?

    Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to functionalize the piperidine and hexanol moieties. For example, a protocol may include:

    • Catalytic hydrogenation of a precursor (e.g., a nitrile or imine derivative) under controlled pressure (1–5 atm H₂) using palladium or platinum catalysts .
    • Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation .
    • Purification through column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization .
      Purity validation requires:
    • HPLC with UV detection (λ = 210–254 nm) and comparison to a reference standard .
    • ¹H/¹³C NMR spectral analysis to confirm structural integrity and absence of impurities (e.g., unreacted starting materials) .
    • Elemental analysis (C, H, N) to verify stoichiometric consistency .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    Answer: A combination of techniques is essential:

    • FT-IR : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹, piperidine ring vibrations at 1450–1600 cm⁻¹) .
    • NMR :
      • ¹H NMR : Confirm proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
      • ¹³C NMR : Resolve carbon signals for the hexanol chain (δ 20–40 ppm) and piperidine ring (δ 45–60 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion ([M+H]⁺) and fragmentation patterns .

    Q. What safety precautions are necessary when handling this compound in the laboratory?

    Answer:

    • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use a fume hood to prevent inhalation of vapors or dust .
    • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .
    • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can researchers optimize the yield of this compound synthesis under varying catalytic conditions?

    Answer: Optimization requires systematic experimentation:

    • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) and ligands (e.g., BINAP) to enhance stereoselectivity .
    • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to assess reaction kinetics .
    • Temperature gradients : Conduct parallel reactions at 25°C, 50°C, and 80°C to identify optimal thermal conditions .
    • Design of Experiments (DoE) : Use factorial design to analyze interactions between variables (catalyst loading, solvent, temperature) .

    Q. How should contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

    Answer:

    • Multi-technique validation : Cross-check with alternative methods (e.g., X-ray crystallography for solid-state structure, 2D NMR for proton-carbon correlations) .
    • Batch comparison : Analyze multiple batches using identical instrumentation (e.g., same NMR magnet strength, solvent lot) to rule out equipment variability .
    • Impurity profiling : Employ LC-MS to detect trace side products (e.g., oxidation byproducts) that may influence spectral interpretations .

    Q. What computational strategies can predict the reactivity of this compound in drug delivery systems?

    Answer:

    • Molecular docking : Simulate interactions with biological targets (e.g., receptors, enzymes) using software like AutoDock Vina to assess binding affinity .
    • DFT calculations : Model electron density maps to predict sites of nucleophilic/electrophilic attack .
    • MD simulations : Study solvation dynamics and stability in aqueous vs. lipid environments to optimize formulation .

    Q. How can researchers assess the compound’s stability under different storage conditions?

    Answer:

    • Accelerated stability testing : Expose samples to elevated temperatures (40°C, 75% RH) for 4–12 weeks and monitor degradation via HPLC .
    • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .
    • Oxidative stability : Introduce air/O₂ into sealed vials and track peroxide formation using iodometric titration .

    Q. What methodologies address discrepancies in biological activity data across studies?

    Answer:

    • Dose-response standardization : Use WHO-recommended reference compounds (e.g., positive/negative controls) to calibrate assays .
    • Cell line authentication : Verify cell viability and genetic identity via STR profiling to ensure reproducibility .
    • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.